molecular formula C13H19N3O2 B8111482 2-((3,5-Dimethylisoxazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one

2-((3,5-Dimethylisoxazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B8111482
M. Wt: 249.31 g/mol
InChI Key: SAJOWCGDAPLQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,5-Dimethylisoxazol-4-yl)methyl)-2,7-diazaspiro[44]nonan-3-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethylisoxazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the isoxazole ring followed by the construction of the spirocyclic framework. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethylisoxazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((3,5-Dimethylisoxazol-4-yl)methyl)-2,7-diazaspiro[4

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethylisoxazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,5-Dimethylisoxazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one stands out due to its spirocyclic structure, which imparts unique chemical properties and potential for diverse applications. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic development.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,7-diazaspiro[4.4]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-11(10(2)18-15-9)6-16-8-13(5-12(16)17)3-4-14-7-13/h14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJOWCGDAPLQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3(CCNC3)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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